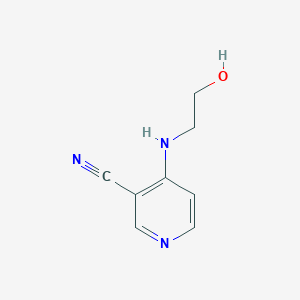

4-(2-Hydroxy-ethylamino)-nicotinonitrile

Description

Once the dataset is prepared, the two-dimensional (2D) or three-dimensional (3D) structures of the molecules are used to calculate a wide array of molecular descriptors. These numerical values quantify various aspects of the molecular structure and properties. The choice of descriptors is critical as they form the basis of the structure-activity correlation. rsc.org

Interactive Table: Common Types of Molecular Descriptors in QSAR Studies

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional (1D/2D) | Describe the molecular composition and topology, independent of conformation. | Molecular Weight, Atom Count, Number of Rotatable Bonds, Topological Indices. |

| Physicochemical (2D) | Relate to properties like lipophilicity and electronic distribution. | LogP (octanol-water partition coefficient), Molar Refractivity, Dipole Moment. |

| Quantum Chemical (3D) | Derived from quantum mechanical calculations, describing electronic properties. | HOMO/LUMO energies, Atomic Charges, Electrostatic Potential. |

| 3D Field-Based | Used in 3D-QSAR methods like CoMFA and CoMSIA to describe the molecule's interaction fields. | Steric Fields, Electrostatic Fields, Hydrophobic Fields, H-bond Donor/Acceptor Fields. mdpi.comnih.govfrontiersin.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

4-(2-hydroxyethylamino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H9N3O/c9-5-7-6-10-2-1-8(7)11-3-4-12/h1-2,6,12H,3-4H2,(H,10,11) |

InChI Key |

QMZXRJZVIOCFOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1NCCO)C#N |

Origin of Product |

United States |

Data Set Curation and Preparation

The initial and most crucial step is the compilation of a high-quality dataset of molecules with experimentally determined biological activities. mdpi.com For a study involving analogues of 4-(2-Hydroxy-ethylamino)-nicotinonitrile, this would involve gathering a series of related nicotinonitrile derivatives. The dataset is typically partitioned into a training set, used for developing the model, and a test set, used for evaluating its predictive power on compounds not used in model generation. mdpi.com

Feature Selection and Model Building

With a large number of calculated descriptors, feature selection techniques are employed to identify the most relevant descriptors that have a strong correlation with the biological activity, while avoiding redundancy and overfitting. frontiersin.org Following descriptor selection, a mathematical model is constructed using various statistical or machine learning methods.

Commonly used methods include:

Multiple Linear Regression (MLR): A linear method that establishes a straightforward relationship between activity and a few significant descriptors. nih.gov

Partial Least Squares (PLS): A statistical method suitable for handling datasets with many, potentially correlated descriptors. mdpi.com

Machine Learning Algorithms: Non-linear methods like Support Vector Machines (SVR), Random Forests (RF), and Artificial Neural Networks (ANN) can capture more complex structure-activity relationships. frontiersin.orgmdpi.com

For instance, in studies of pyrimidine (B1678525) derivatives, which share structural similarities with nicotinonitriles, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently used. mdpi.comnih.gov These methods generate 3D contour maps that visualize the regions around the molecules where modifications to steric, electrostatic, or other fields would likely influence biological activity. frontiersin.org

Model Validation

Validation is a critical step to ensure the QSAR model is robust, reliable, and has strong predictive capability. mdpi.com This process involves both internal and external validation techniques.

Internal Validation: This assesses the stability and robustness of the model using the training set data. The most common method is cross-validation, particularly the leave-one-out (LOO) technique, which generates the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. mdpi.com

External Validation: This evaluates the model's ability to predict the activity of compounds in the independent test set. The predictive performance is often measured by the predictive correlation coefficient (r²_pred). mdpi.com

Interactive Table: Key Statistical Parameters for QSAR

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | r² | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model through cross-validation. | > 0.5 |

| Predictive Correlation Coefficient | r²_pred or R²_pred | Measures the model's predictive power on an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Indicates the deviation between predicted and actual values. | As low as possible |

| F-statistic | F | A measure of the statistical significance of the overall regression model. | High value |

A study on thieno-pyrimidine derivatives reported robust CoMFA and CoMSIA models with q² values of 0.818 and 0.801, respectively, indicating high internal consistency and predictive power for designing novel inhibitors. mdpi.com Similarly, a 2D-QSAR study on pyridine-3-carbonitriles as vasorelaxant agents was developed to create a statistically significant model for predicting activity. rsc.org These examples highlight the application of the methodological framework to heterocyclic systems analogous to 4-(2-Hydroxy-ethylamino)-nicotinonitrile, demonstrating how computational modeling can effectively guide the exploration of structure-activity landscapes.

Mechanistic Studies of Chemical Transformations Involving 4 2 Hydroxy Ethylamino Nicotinonitrile

Reaction Mechanism Elucidation in Synthesis

The primary route to 4-(2-hydroxy-ethylamino)-nicotinonitrile involves the reaction of a 4-halonicotinonitrile, typically 4-chloronicotinonitrile, with ethanolamine (B43304). This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The understanding of this mechanism is crucial for controlling the reaction outcome and minimizing side products.

Nucleophilic Aromatic Substitution Pathways

The synthesis of this compound from 4-chloronicotinonitrile and ethanolamine proceeds via a well-established SNAr mechanism. This pathway is favored due to the electron-deficient nature of the pyridine (B92270) ring, which is further activated by the electron-withdrawing cyano group (-CN) at the 3-position. The nitrogen atom of the pyridine ring and the cyano group work in concert to stabilize the negative charge developed during the reaction.

The reaction is initiated by the nucleophilic attack of the amino group of ethanolamine at the C4 position of the nicotinonitrile ring, which bears the chlorine atom. This attack is directed to the 4-position due to the effective resonance stabilization of the resulting intermediate. Attack at the 2- or 6-position would also be electronically favored, but the 4-position is often sterically more accessible.

The generally accepted mechanism involves a two-step addition-elimination process:

Addition Step: The nucleophile (ethanolamine) attacks the carbon atom bonded to the leaving group (chlorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the nitrogen atom of the ring and the electron-withdrawing cyano group.

Elimination Step: The leaving group (chloride ion) is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. This is because it involves the disruption of the aromatic system, which requires a significant activation energy.

Computational studies on similar systems, such as the reaction of 4-chloropyridine (B1293800) with various nucleophiles, support this two-step mechanism. Density Functional Theory (DFT) calculations have been employed to model the reaction pathways, identifying the transition states and intermediates. These studies confirm that the presence of an electron-withdrawing group, like the cyano group in nicotinonitrile, significantly lowers the activation energy for the formation of the Meisenheimer complex, thereby facilitating the substitution reaction.

Cyclization and Condensation Mechanisms

While the primary synthesis involves a direct substitution, this compound possesses reactive functional groups—a secondary amine, a hydroxyl group, and a nitrile group—that can participate in subsequent intramolecular or intermolecular reactions, such as cyclization and condensation.

Intramolecular Cyclization: The presence of the hydroxyl and amino groups on the same substituent raises the possibility of intramolecular cyclization. For instance, under specific conditions (e.g., in the presence of a suitable catalyst or dehydrating agent), the hydroxyl group could potentially attack the nitrile group, leading to the formation of a cyclic imidate, which could then tautomerize or undergo further reactions. Alternatively, the nitrogen of the ethylamino group could be involved in cyclization reactions with other reagents. For example, reaction with a suitable dielectrophile could lead to the formation of a heterocyclic ring fused to the pyridine core.

Condensation Reactions: The amino and hydroxyl groups of this compound can also participate in condensation reactions with other molecules. For example, the amino group can react with aldehydes or ketones to form Schiff bases (imines). The hydroxyl group can undergo esterification or etherification reactions. These transformations can be used to further functionalize the molecule and synthesize a variety of derivatives.

Mechanistic studies of such cyclization and condensation reactions would typically involve identifying the key reactive intermediates and transition states, often through a combination of experimental techniques (such as trapping of intermediates and kinetic studies) and computational modeling.

Reaction Kinetics and Thermodynamics

The rate of the SNAr reaction for the synthesis of this compound is influenced by several factors, including the nature of the solvent, the temperature, and the presence of catalysts. Kinetic studies of analogous reactions involving the nucleophilic substitution on 4-halopyridines provide valuable insights.

Generally, the reaction follows second-order kinetics, being first order in both the 4-halonicotinonitrile and ethanolamine. The rate law can be expressed as:

Rate = k[4-chloronicotinonitrile][ethanolamine]

The rate constant, k, is dependent on temperature and the solvent. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used for SNAr reactions as they can solvate the cationic species effectively without strongly solvating the nucleophile, thus enhancing its reactivity.

Table 1: Representative Kinetic Data for SNAr Reactions of Substituted Pyridines with Amines (Illustrative)

| Electrophile | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) [M-1s-1] |

| 4-Chloropyridine | Piperidine | Methanol | 25 | 1.2 x 10-4 |

| 4-Chloro-3-nitropyridine | Aniline | Ethanol | 60 | 3.5 x 10-3 |

| 2-Chloro-5-nitropyridine | Morpholine | Acetonitrile | 50 | 8.7 x 10-4 |

Note: This table is for illustrative purposes to show typical magnitudes of rate constants for similar reactions and is not specific to the title compound.

Intermediates and Transition State Analysis

The key to understanding the mechanism of the SNAr synthesis of this compound lies in the characterization of the intermediates and transition states.

Intermediates: The primary intermediate in the SNAr pathway is the Meisenheimer complex. This anionic σ-complex is a true intermediate with a finite lifetime. While often too reactive to be isolated, its existence can be inferred from kinetic data and, in some cases, detected by spectroscopic methods such as NMR at low temperatures for analogous, more stable systems. The structure of the Meisenheimer complex for the reaction of 4-chloronicotinonitrile with ethanolamine would feature a tetrahedral carbon at the 4-position, with both the incoming ethanolamino group and the departing chloro group attached. The negative charge would be delocalized across the pyridine ring, with significant electron density on the ring nitrogen and the cyano group.

Transition State Analysis: The reaction proceeds through two main transition states.

TS1: The transition state leading to the formation of the Meisenheimer complex. This is typically the higher energy transition state and thus corresponds to the rate-determining step. In TS1, the C-N bond between the pyridine ring and the ethanolamine is partially formed, and the aromaticity of the pyridine ring is partially disrupted. Computational chemistry provides a powerful tool for modeling the geometry and energy of this transition state. Calculations can reveal the bond lengths and angles of the forming and breaking bonds, as well as the charge distribution.

TS2: The transition state for the departure of the leaving group from the Meisenheimer complex. This transition state is generally lower in energy than TS1 because it leads to the restoration of the highly stable aromatic ring. In TS2, the C-Cl bond is partially broken.

Table 2: Calculated Activation Energies for a Model SNAr Reaction (Illustrative)

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Formation of Meisenheimer Complex (TS1) | 15 - 20 |

| Departure of Leaving Group (TS2) | 5 - 10 |

Note: These are typical ranges for activation energies in SNAr reactions on activated pyridines and are for illustrative purposes. The actual values for the specific reaction may vary.

The analysis of these transition states is crucial for understanding the factors that influence the reaction rate. For example, substituents on the pyridine ring that can stabilize the negative charge in the Meisenheimer complex will also stabilize the transition state leading to it, thereby lowering the activation energy and increasing the reaction rate. The cyano group at the 3-position of the nicotinonitrile plays exactly this role.

Investigation of Analogues and Derivatives of 4 2 Hydroxy Ethylamino Nicotinonitrile

Design Principles for Nicotinonitrile Derivatives

The design of novel nicotinonitrile derivatives is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. fishersci.se The nicotinonitrile ring is considered a "privileged" scaffold due to its ability to interact with a wide range of biological targets and its favorable drug-like properties. chem-soc.si Design strategies often focus on several key areas:

Scaffold Hybridization: A common approach involves combining the nicotinonitrile core with other biologically active heterocyclic rings, such as thiazole, pyrazole, or phenothiazine. orgsyn.orgresearchgate.net This strategy aims to create hybrid molecules that merge the pharmacological profiles of both parent structures, potentially leading to synergistic effects or novel activities. orgsyn.org

Bioisosteric Replacement: This principle involves substituting a functional group with another group that has similar physical or chemical properties (e.g., size, shape, electronic distribution). nih.gov In the context of nicotinonitrile derivatives, this could involve replacing the cyano group with other electron-withdrawing groups or modifying the pyridine (B92270) ring itself. The goal is to improve the molecule's interaction with its target, enhance metabolic stability, or alter its absorption, distribution, metabolism, and excretion (ADME) profile without losing the desired biological activity. ekb.eg

Modulation of Physicochemical Properties: The substituents on the nicotinonitrile ring are systematically varied to fine-tune properties like lipophilicity, polarity, and pKa. nih.gov For example, introducing fluorine atoms can block metabolic oxidation sites and alter the basicity of nearby nitrogen atoms, potentially improving bioavailability. nih.gov

Target-Oriented Design: As knowledge of the biological target's structure becomes available, computational methods can be used to design derivatives that fit precisely into the target's binding site. This involves optimizing hydrogen bonding, hydrophobic interactions, and electrostatic complementarity.

The inherent features of the nicotinonitrile scaffold, such as the hydrogen bond accepting capability of the pyridine nitrogen and the cyano group, are key considerations in the design of new analogues. orgsyn.org

Structure-Activity Relationship (SAR) Studies for Nicotinonitrile Scaffolds

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that connects the structural features of a molecule to its biological effects. researchgate.net By systematically modifying the structure of a lead compound like 4-(2-Hydroxy-ethylamino)-nicotinonitrile and observing the resulting changes in activity, researchers can identify the key molecular components required for its function. mdpi.comnih.gov

For the nicotinonitrile scaffold, SAR studies have revealed several important trends. Modifications at various positions on the pyridine ring can dramatically influence potency and selectivity. ekb.eg For instance, studies on related 2-aminonicotinonitrile derivatives have shown that the nature of substituents at the C4 and C6 positions can significantly enhance biological activity, while substitutions at the C5 position may have the opposite effect. ekb.eg

| Position of Modification | Structural Change | Observed Impact on Activity | Reference Example |

|---|---|---|---|

| C2-Position | Amino group vs. Thiolate salts | Thiolate salts (piperidinium and morpholinium) showed higher molluscicidal activity than the amino-substituted analogue. masterorganicchemistry.com | Molluscicidal nicotinonitriles masterorganicchemistry.com |

| C4 and C6-Positions | Introduction of aryl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) | Contributes to the core structure for molluscicidal activity. ekb.eg | Diaryl-nicotinonitriles ekb.eg |

| General | Introduction of imino moieties | Led to potent anticancer agents that inhibit tyrosine kinase (TK) and induce apoptosis. youtube.com | Antiproliferative nicotinonitriles youtube.com |

| General | Hybridization with furan (B31954) moiety | Showed promising in vitro antioxidant activities. orgsyn.org | Antioxidant nicotinonitriles orgsyn.org |

Positional isomerism plays a critical role in determining the biological activity of a molecule. The specific placement of substituents on the nicotinonitrile ring dictates the molecule's three-dimensional shape and the orientation of its functional groups, which in turn affects its ability to bind to a biological target.

For a molecule like this compound, changing the position of the key functional groups would be expected to have a profound impact on activity:

Position of the Cyano Group: Moving the nitrile from the C3 position (nicotinonitrile) to the C2 (picolinonitrile) or C4 (isonicotinonitrile) position would alter the electronic distribution of the pyridine ring and change the vector of its dipole moment. This would fundamentally change how the molecule interacts with a receptor's binding pocket.

Position of the Amino Side Chain: Shifting the (2-Hydroxy-ethylamino) group from the C4 to the C2 or C6 position would drastically alter the molecule's geometry. Since this side chain is likely involved in crucial hydrogen bonding interactions (via the NH and OH groups), changing its position relative to the pyridine nitrogen and the cyano group would likely disrupt the optimal binding mode, potentially leading to a significant loss of activity.

Studies on other heterocyclic systems have empirically demonstrated these effects. For example, research on oxazolidinone derivatives showed that a linearly attached pendant group resulted in greater antibacterial potency compared to an angularly attached one, highlighting how the spatial arrangement dictated by the point of attachment is crucial for activity.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EWGs, like halogens (F, Cl) or the nitrile group (CN) itself, decrease the electron density of the aromatic ring. This can enhance the hydrogen bond donating ability of N-H groups, modulate the pKa of the pyridine nitrogen, and create favorable electrostatic interactions with electron-rich pockets in a target protein. Conversely, EDGs, such as methyl (-CH3) or methoxy (B1213986) (-OCH3) groups, increase the ring's electron density, which can strengthen interactions with electron-deficient areas of a target.

Steric Effects: The size and shape of a substituent (its steric bulk) can dictate whether a molecule can physically fit into its target's binding site. Introducing bulky groups can cause steric hindrance, preventing optimal binding and reducing activity. However, in some cases, a larger group may be beneficial if it can occupy a specific hydrophobic pocket within the binding site, thereby increasing binding affinity.

| Substituent | Classification | Primary Electronic Effect | Steric Bulk | Potential Impact on Molecular Interactions |

|---|---|---|---|---|

| -F, -Cl, -Br | EWG | Inductive withdrawal | Small to Medium | Can form halogen bonds; alters ring electronics to modulate binding. |

| -CN | EWG | Inductive and resonance withdrawal | Small (linear) | Strong dipole, potent hydrogen bond acceptor. |

| -CH3 | EDG | Inductive donation | Small | Can fill small hydrophobic pockets. |

| -OCH3 | EDG | Resonance donation, inductive withdrawal | Medium | Can act as a hydrogen bond acceptor. |

| -Phenyl | Variable | Can be EWG or EDG depending on its own substituents | Large | Can form π-π stacking interactions; potential for steric clash. |

Synthetic Routes to Key Analogues

The synthesis of analogues of this compound involves distinct strategies for modifying the core heterocyclic ring and for varying the side chain attached to it.

The construction of the substituted nicotinonitrile core is often achieved through multi-component reactions that offer efficiency and high yields. A common and versatile method is the Bohlmann-Rahtz pyridine synthesis or similar cyclocondensation reactions.

A typical synthetic approach involves:

Synthesis of a Chalcone (B49325) Precursor: An appropriately substituted acetophenone (B1666503) is reacted with an aromatic aldehyde in the presence of a base (e.g., ethanolic NaOH) to form a chalcone (an α,β-unsaturated ketone). ekb.eg

Cyclization Reaction: The chalcone is then reacted with malononitrile (B47326) in the presence of a catalyst like ammonium (B1175870) acetate. ekb.eg This proceeds via a Michael addition followed by intramolecular cyclization and aromatization to yield the highly substituted 2-amino-nicotinonitrile core. researchgate.net

Alternatively, pyridinone derivatives can be synthesized and subsequently converted to the desired nicotinonitrile. For example, reacting an enone with ethyl cyanoacetate (B8463686) can yield a pyridin-2-one, which can then be chlorinated using phosphoryl chloride (POCl3) to produce a 2-chloro-nicotinonitrile derivative. chem-soc.si This chlorinated intermediate is a versatile precursor for further functionalization. chem-soc.siarkat-usa.org

To generate analogues with different side chains at the C4 position, the most common strategy is Nucleophilic Aromatic Substitution (SNA_r) on a suitable precursor, such as 4-chloro-nicotinonitrile. fishersci.se The pyridine ring, especially when activated by the electron-withdrawing cyano group at C3, is susceptible to attack by nucleophiles.

The general synthetic scheme would be:

Precursor Synthesis: A 4-halo-nicotinonitrile (e.g., 4-chloro-nicotinonitrile) is required. This can be synthesized through various heterocyclic chemistry routes.

Nucleophilic Substitution: The 4-chloro-nicotinonitrile is reacted with a desired primary or secondary amine. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may be heated to facilitate the reaction. fishersci.se A non-nucleophilic base, such as triethylamine (B128534) (TEA) or potassium carbonate (K2CO3), is often added to neutralize the hydrochloric acid generated during the reaction. fishersci.se

Examples of variations include:

Chain Elongation: Using 3-amino-1-propanol as the nucleophile would result in a three-carbon linker between the nitrogen and the hydroxyl group.

Branching: Using 1-amino-2-propanol would introduce a methyl branch on the side chain, adding steric bulk and chirality.

Replacement of Functional Groups: Using other nucleophiles like 2-aminoethanethiol would replace the hydroxyl group with a thiol. Using a diamine like N-methylethylenediamine would introduce a secondary amine. Cyclic amines, such as piperidin-4-ol, can also be used to create more rigid analogues. masterorganicchemistry.com

This SNA_r approach provides a modular and highly effective method for creating a diverse library of analogues by simply varying the amine nucleophile used in the final step. fishersci.se

Introduction of Diverse Substituents (e.g., halogens, alkyl, aryl, heterocyclic groups)

The chemical structure of nicotinonitrile allows for the introduction of a wide array of substituents, each capable of modulating the molecule's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies systematically explore these modifications to identify key structural features that govern efficacy. nih.gov

Halogens: The incorporation of halogen atoms, such as chlorine or bromine, is a common strategy in medicinal chemistry. In the context of related heterocyclic structures like pyrimidines, adding a bromide to the core structure has been shown to enhance inhibitory potency against protein kinases. nih.gov The synthesis of compounds like 2-amino-2-(4-chlorophenyl)cyclohexan-1-one highlights methods for incorporating halogenated aryl groups into cyclic structures. mdpi.com

Alkyl Groups: Alkyl substituents can influence the lipophilicity and steric profile of the parent compound. The transition-metal-free C–N bond formation from alkyl iodides presents a modern method for introducing alkyl groups, which are key components in many pharmaceuticals. nih.gov

Aryl Groups: The attachment of aryl rings can introduce new binding interactions, such as π-π stacking, with biological targets. Numerous nicotinonitrile derivatives feature substituted aryl moieties. For instance, 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been investigated as kinase inhibitors. acs.org Similarly, 2-arylamino-4-aryl-pyrimidines have been identified as potent inhibitors of PAK1 kinase, demonstrating the importance of the aryl groups for activity. nih.gov

Heterocyclic Groups: Fusing or linking other heterocyclic rings to the nicotinonitrile scaffold often leads to compounds with enhanced or novel biological activities. acs.orgnih.gov Nicotinonitrile derivatives have been hybridized with pyrazole, coumarin, furan, and thienopyridine moieties. ekb.egnih.govfigshare.com For example, nicotinonitrile-coumarin hybrids have been synthesized and screened for antibacterial and anticancer activities. figshare.com Pyrazole-containing nicotinonitrile derivatives have shown potent cytotoxic effects against cancer cell lines. nih.gov

| Substituent Type | Example Group/Moiety | Observed Biological Activity/Application | Reference |

|---|---|---|---|

| Aryl | 4-methoxyphenyl | Anticancer (Tyrosine Kinase Inhibition) | nih.gov |

| Heterocyclic | Pyrazole | Anticancer (Cytotoxicity against HepG2 & HeLa cells) | nih.gov |

| Heterocyclic | Coumarin | Antibacterial, Anticancer | figshare.com |

| Aryl | Substituted Phenyl | Kinase Inhibition (PAK1) | nih.gov |

| Heterocyclic | Furan | Antioxidant | ekb.eg |

Advanced Biological Target Interaction Studies of Nicotinonitrile Derivatives (Methodological Approaches)

Understanding how nicotinonitrile derivatives interact with their biological targets is crucial for their development. A variety of advanced methodological approaches are employed to elucidate these interactions at the molecular and cellular levels.

Enzyme Inhibition Mechanism Investigations

Many nicotinonitrile derivatives exert their biological effects by inhibiting specific enzymes. ekb.egnih.gov Investigating the mechanism of this inhibition is key to understanding their potency and selectivity.

A primary step involves determining the concentration of the compound required to reduce enzyme activity by 50% (IC50). For example, certain novel nicotinonitrile derivatives bearing imino moieties were found to be potent anticancer agents by inhibiting tyrosine kinase (TK) with IC50 values in the nanomolar range (311 and 352 nM for the most potent compounds). nih.gov Other derivatives have been shown to inhibit enzymes like VEGFR-2 and PIM-1 kinase. ekb.eg

Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible). youtube.comyoutube.com These studies analyze how the inhibitor affects the enzyme's kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax). youtube.com For instance, competitive inhibitors typically increase the apparent Km without changing the Vmax, as they compete with the substrate for the enzyme's active site. youtube.com The nitrile group itself can act as a "warhead," forming a reversible or irreversible covalent bond with a residue in the enzyme's active site, a strategy used in the design of inhibitors for proteases and kinases. nih.gov

| Target Enzyme | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Tyrosine Kinase (TK) | Nicotinonitriles with imino moieties | Potent inhibition with IC50 values of 311 nM and 352 nM. | nih.gov |

| Pim-1 Kinase | Cyanopyridinone derivatives | Identified as potent inhibitors through enzyme inhibition assays. | nih.gov |

| VEGFR-2 | 3-cyanopyridine-sulfonamide hybrids | Effective inhibition with an IC50 value of 3.6 μM. | ekb.eg |

| GCN5 Histone Acetyltransferase | Trisubstituted nicotinonitriles | Discovered as a novel inhibitor with an IC50 value of 3.1 μM. | nih.govresearchgate.net |

Receptor Binding Profiling Techniques

When the biological target is a receptor, binding assays are essential to quantify the affinity of a compound for that receptor. Radioligand binding assays are a common technique used for this purpose. nih.gov These assays measure the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target receptor.

The results are often expressed as an inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. For example, studies on nicotine (B1678760) analogues have used this technique to determine their binding affinities for different subtypes of neuronal nicotinic acetylcholine (B1216132) receptors, such as α4β2 and α7. nih.gov Furthermore, analyzing the thermodynamics of binding by measuring changes in enthalpy (ΔH°) and entropy (ΔS°) can provide deeper insights into the binding mechanism and help differentiate between agonists and antagonists. nih.gov

Modulators of Cellular Pathways (Mechanistic Studies)

Beyond direct interaction with a target protein, it is important to understand how a compound affects broader cellular pathways. Mechanistic studies are designed to uncover these effects. For instance, some nicotinonitrile derivatives have been shown to exert antiproliferative activity by inducing apoptosis (programmed cell death). nih.gov The mechanism was investigated through assays that measure the activation of key apoptotic proteins, such as caspases 9 and 3. nih.gov

Cell cycle analysis, often performed using flow cytometry, can determine if a compound causes cells to arrest at a specific phase of the cell cycle, thereby preventing proliferation. nih.gov Studies on related pyridine-containing compounds like nicotine have shown modulation of major signaling pathways, including the Toll-like receptor (TLR), PI3K/AKT, p38, and ERK pathways. nih.gov Techniques like quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure changes in gene and protein expression within these pathways to confirm the compound's mechanism of action at the cellular level. nih.gov

In Vitro Screening Methodologies (General Assay Development)

The discovery of biologically active nicotinonitrile derivatives often begins with screening a library of compounds using in vitro assays. The development of robust and efficient assays is a critical first step.

For anticancer research, a common primary screen is a cytotoxicity assay, such as the MTT assay. nih.govnih.govnih.gov This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50 or GI50) across various cancer cell lines (e.g., HepG2, MCF-7, HCT-116). nih.govnih.govnih.gov

For more specific, target-based discovery, high-throughput screening (HTS) methods are employed. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that has been successfully used to screen large compound libraries to find inhibitors of specific enzymes, such as the histone acetyltransferase GCN5. nih.govresearchgate.net Hits from a primary HTS are then subjected to secondary assays for validation. These can include radioisotope-based enzyme activity assays, which are considered a gold standard, and biophysical methods like Surface Plasmon Resonance (SPR), which can confirm direct binding between the compound and its target protein and determine the binding affinity (KD). nih.govresearchgate.net

| Assay Type | Purpose | Common Cell Lines/System | Reference |

|---|---|---|---|

| MTT Assay | Screening for cytotoxicity / antiproliferative activity | HepG2, MCF-7, HCT-116, A549, PC3 | nih.govnih.govnih.gov |

| AlphaScreen Assay | High-throughput screening for enzyme inhibitors | Biochemical (cell-free) system with purified enzyme (e.g., hGCN5) | nih.govresearchgate.net |

| Radioisotope Acetylation Assay | Validation of enzyme inhibition (gold standard) | Biochemical (cell-free) system | nih.govresearchgate.net |

| Surface Plasmon Resonance (SPR) | Confirming direct compound-target binding and affinity | Biophysical (cell-free) system | nih.govresearchgate.net |

| Caspase Activity Assay | Investigating induction of apoptosis | Cell lysates from treated cancer cells | nih.gov |

Advanced Research Applications Beyond Therapeutic Modalities for Nicotinonitrile Derivatives

Materials Science Applications

The exploration of nicotinonitrile derivatives in materials science is a growing field, with a focus on developing novel materials with tailored electronic and optical properties.

Nicotinonitrile derivatives are recognized for their potential use in electrical materials. The inherent charge transport properties of the pyridine (B92270) ring, combined with the electronic influence of the nitrile group, can be harnessed in the design of organic semiconductors and other electronic components. However, specific research detailing the electrical and electronic properties of 4-(2-Hydroxy-ethylamino)-nicotinonitrile is not yet prevalent in publicly accessible scientific literature. The potential for this compound to be used in applications such as organic field-effect transistors (OFETs) or as a component in conductive polymers remains an area for future investigation.

The photophysical properties of nicotinonitrile derivatives have garnered considerable interest. Many of these compounds exhibit fluorescence, and their emission characteristics can often be tuned by modifying the substituents on the pyridine ring. This makes them attractive for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and advanced dyes.

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a property observed in some nicotinonitrile derivatives. This phenomenon arises from changes in the electronic distribution in the ground and excited states of the molecule, influenced by the surrounding solvent molecules. Similarly, luminescence is a key feature of many of these compounds.

While the broader class of nicotinonitrile derivatives shows promise in optical materials, specific studies quantifying the solvatochromic and luminescent properties of this compound are limited. Future research would be needed to fully characterize its absorption and emission spectra in various solvents and in the solid state to determine its suitability for these applications.

Catalysis and Ligand Design in Organic Synthesis

The nitrogen atom in the pyridine ring and the potential for the hydroxyethylamino group to coordinate with metal ions make this compound a potential candidate for use as a ligand in catalysis. Ligands play a crucial role in homogeneous catalysis by modifying the electronic and steric environment of a metal center, thereby influencing the catalyst's activity, selectivity, and stability.

The design of new ligands is a cornerstone of advancing organic synthesis. While nicotinonitrile moieties have been incorporated into various ligands, specific research on the catalytic applications or ligand design involving this compound is not extensively documented. Its potential to act as a bidentate or tridentate ligand, coordinating through the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen, suggests it could be a valuable component in the development of novel catalysts for a range of organic transformations.

Corrosion Inhibition Studies (e.g., surface adsorption mechanisms)

Nicotinonitrile derivatives have been investigated as corrosion inhibitors, particularly for the protection of metals like steel in acidic environments. Their effectiveness is generally attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the pyridine ring in molecules like this compound are expected to facilitate strong adsorption onto metal surfaces. The general mechanism involves the inhibitor molecules displacing water molecules from the metal surface and creating a barrier to both anodic and cathodic corrosion reactions.

Agrochemical and Crop Protection Applications

The pyridine ring is a common scaffold in a wide range of agrochemicals, including insecticides, herbicides, and fungicides. The biological activity of these compounds is often linked to their ability to interact with specific enzymes or receptors in the target organisms.

Nicotinonitrile derivatives have shown promise in the development of new crop protection agents. For instance, some derivatives have been found to possess molluscicidal activity, suggesting their potential use in controlling snails and slugs that are significant agricultural pests. The specific structure of this compound, with its combination of a nicotinonitrile core and a hydroxyethylamino side chain, could confer specific biological activities. However, at present, there is a lack of published research specifically investigating the agrochemical or crop protection applications of this particular compound. Further screening and biological assays would be necessary to determine its potential in this sector.

Future Research Directions and Unexplored Avenues for 4 2 Hydroxy Ethylamino Nicotinonitrile

Development of Novel Synthetic Methodologies

Currently, there are no established or optimized synthetic routes specifically for 4-(2-Hydroxy-ethylamino)-nicotinonitrile in the public domain. Future research would need to focus on developing efficient and scalable synthesis methods. A logical starting point would be the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloronicotinonitrile, with ethanolamine (B43304).

Table 1: Potential Synthetic Starting Materials

| Starting Material | Reagent | Potential Reaction |

| 4-Chloronicotinonitrile | Ethanolamine | Nucleophilic Aromatic Substitution |

| 4-Fluoronicotinonitrile | Ethanolamine | Nucleophilic Aromatic Substitution |

Further research could explore microwave-assisted synthesis or flow chemistry to optimize reaction times and yields. The development of a robust synthetic protocol is the foundational step upon which all other research into this compound will be built.

Advanced Spectroscopic Characterization Techniques

A comprehensive spectroscopic profile of this compound is essential for its unambiguous identification and for understanding its electronic and structural properties. While basic characterization would involve Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, advanced techniques could provide deeper insights.

Future work should include:

Two-dimensional NMR techniques (COSY, HSQC, HMBC) to confirm connectivity.

High-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.

X-ray crystallography to determine the solid-state structure, including bond lengths, angles, and intermolecular interactions.

UV-Vis and fluorescence spectroscopy to investigate its photophysical properties, which could hint at potential applications in materials science.

In-depth Computational Modeling of Reactivity and Interactions

Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound before engaging in extensive laboratory work. Density Functional Theory (DFT) calculations could be employed to:

Optimize the molecular geometry and predict spectroscopic data (NMR, IR) to compare with experimental results.

Calculate the molecular orbital energies (HOMO-LUMO) to understand its electronic behavior and potential as an electronic material.

Model its interaction with potential biological targets or material surfaces to guide the exploration of its applications.

Predict its reactivity in various chemical environments.

Table 2: Key Parameters for Computational Modeling

| Parameter | Significance |

| Optimized Geometry | Provides the most stable 3D structure. |

| HOMO-LUMO Gap | Indicates electronic excitability and potential for electronic applications. |

| Molecular Electrostatic Potential | Highlights regions of positive and negative charge, predicting sites for intermolecular interactions. |

| Vibrational Frequencies | Can be correlated with experimental IR and Raman spectra. |

Exploration of Non-Biological Applications

The nicotinonitrile scaffold is known to be a component in materials with interesting electronic and photophysical properties. Future research could investigate the potential of this compound in:

Organic Light-Emitting Diodes (OLEDs): The pyridine (B92270) ring system can be a part of blue-emitting fluorophores.

Sensors: The hydroxyl and amino groups could act as binding sites for specific analytes, and the nitrile group's electronic properties could be part of a signaling mechanism.

Ligands in Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino group, along with the oxygen of the hydroxyl group, could coordinate with metal ions to form novel complexes with potential catalytic or material applications.

Design of Next-Generation Analogues for Specific Research Probes

Once a baseline understanding of the synthesis and properties of this compound is established, the design of analogues could lead to the development of valuable research tools. By modifying the core structure, researchers could:

Introduce fluorescent tags to create probes for bioimaging.

Attach reactive groups to allow for covalent labeling of proteins or other biomolecules.

Systematically alter the substituents to tune its electronic properties for specific material applications.

Q & A

Basic: What synthetic strategies are recommended for 4-(2-Hydroxy-ethylamino)-nicotinonitrile, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or condensation to introduce the hydroxy-ethylamino group. Key steps include:

- Nucleophilic addition of 2-hydroxyethylamine to a halogenated nicotinonitrile precursor under reflux in polar aprotic solvents (e.g., DMF) .

- Temperature control (80–120°C) to minimize side reactions, as elevated temperatures may degrade the nitrile group .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1.2:1 amine:precursor) and reaction time (12–24 hours) .

Basic: What analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

- NMR spectroscopy : H and C NMR (DMSO-d6) identify functional groups (e.g., hydroxy-ethylamino protons at δ 3.4–3.7 ppm, nitrile carbon at δ 116–120 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] at m/z 204.1) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How does molecular conformation influence biological interactions, and how is this studied?

Methodological Answer:

- X-ray crystallography : Resolve dihedral angles between aromatic rings and substituents. For example, pyridyl-naphthyl dihedral angles >50° may reduce steric hindrance, enhancing binding to viral enzymes .

- Docking simulations : Use software like AutoDock to predict binding affinities to targets (e.g., viral proteases). Validate with mutagenesis studies to confirm critical hydrogen bonds (e.g., N–H⋯O interactions) .

Advanced: How can conflicting reports on bioactivity among nicotinonitrile derivatives be resolved?

Methodological Answer:

- Comparative SAR analysis : Systematically vary substituents (e.g., halogen vs. methoxy groups) and measure IC values against target enzymes. For example, 4-Cl substitution increases potency by 3-fold compared to 4-OCH in antiviral assays .

- Reproducibility checks : Validate assay conditions (e.g., cell line viability, enzyme batch consistency) to rule out experimental variability .

Advanced: How can factorial design optimize derivatization for enhanced bioactivity?

Methodological Answer:

- 2 factorial design : Test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol%). Analyze main effects on yield and purity using ANOVA .

- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 85°C, 8 mol% catalyst in DMF maximizes yield by 22%) .

Basic: What mechanisms underpin the compound’s bioactivity, and how are they validated?

Methodological Answer:

- Enzyme inhibition : Test against viral polymerases (e.g., HIV-1 RT) via fluorescence-based assays (IC ~15 µM) .

- Cellular assays : Measure antiviral activity in Vero cells infected with HSV-1 (EC ~10 µM) using plaque reduction assays. Confirm cytotoxicity with MTT assays (CC >100 µM) .

Advanced: How do substituents modulate pharmacokinetic properties?

Methodological Answer:

- LogP measurements : Hydroxy-ethylamino groups reduce logP by 0.5 units compared to methyl substituents, improving solubility but reducing membrane permeability .

- Metabolic stability : Incubate with liver microsomes; LC-MS/MS quantifies degradation half-life (e.g., t = 45 minutes) and identifies metabolites (e.g., glucuronide conjugates) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.